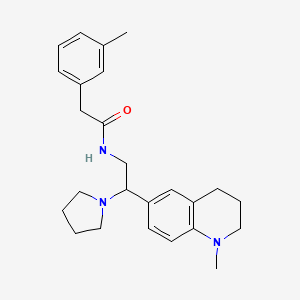![molecular formula C18H18N2O3S2 B2747208 N-(6-isopropylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 896333-54-3](/img/structure/B2747208.png)
N-(6-isopropylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-isopropylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide is a complex organic compound that features a benzothiazole ring and a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-isopropylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide typically involves the following steps:
Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with isopropyl-substituted benzaldehyde under acidic conditions to form the benzothiazole ring.
Amidation: The final step involves the reaction of the sulfonylated benzothiazole with 3-aminobenzamide under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-isopropylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted benzothiazole derivatives with various functional groups.
Applications De Recherche Scientifique
N-(6-isopropylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biology: Investigation of its biological activity, including potential anti-cancer properties.
Materials Science: Use in the development of advanced materials with specific electronic or optical properties.
Industry: Application in the synthesis of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of N-(6-isopropylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The benzothiazole ring can participate in π-π interactions, while the sulfonyl and amide groups can form hydrogen bonds with biological macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
- N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine
Uniqueness
N-(6-isopropylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide is unique due to the presence of both isopropyl and methylsulfonyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the benzothiazole and benzamide moieties provides a distinct profile that can be exploited in various applications.
Propriétés
IUPAC Name |
3-methylsulfonyl-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-11(2)12-7-8-15-16(10-12)24-18(19-15)20-17(21)13-5-4-6-14(9-13)25(3,22)23/h4-11H,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBNBUOZAPACMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(3,5-dimethylphenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2747125.png)
![2-{[(1E)-3-oxo-3-phenylprop-1-en-1-yl]amino}acetonitrile](/img/structure/B2747129.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)urea](/img/structure/B2747130.png)
![N-[(2,4-Dimethoxyphenyl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2747131.png)


![3-(2-chlorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2747138.png)
![2-[2-(Hydroxymethyl)-2,3-dihydroindol-1-yl]ethanesulfonyl fluoride](/img/structure/B2747139.png)

![5-[(4-Hydroxy-3-methoxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one](/img/new.no-structure.jpg)
![(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(3-methoxyphenyl)prop-2-enamide](/img/structure/B2747144.png)

![2-[(4-chlorobenzyl)sulfanyl]-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine](/img/structure/B2747146.png)

